molecular formula C19H19FN4O2S B2622619 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide CAS No. 2034564-71-9

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Cat. No.: B2622619
CAS No.: 2034564-71-9
M. Wt: 386.45
InChI Key: TWIXUGOQEWPKAS-UHFFFAOYSA-N
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Description

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a thiophene ring, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Oxalamide Linkage: The oxalamide linkage is formed by reacting oxalyl chloride with the appropriate amine derivatives, in this case, the pyrazole and fluorophenyl amines, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxalamide linkage, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, the compound could be investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiophene rings may facilitate binding to these targets, while the fluorophenyl group could enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1H-pyrazol-1-yl)ethyl)-N2-phenyl oxalamide: Lacks the thiophene and fluorophenyl groups, potentially resulting in different biological activities.

  • **N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(3-chlorophenyl

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-12-9-13(2)24(23-12)16(17-7-4-8-27-17)11-21-18(25)19(26)22-15-6-3-5-14(20)10-15/h3-10,16H,11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIXUGOQEWPKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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